(E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one

Vue d'ensemble

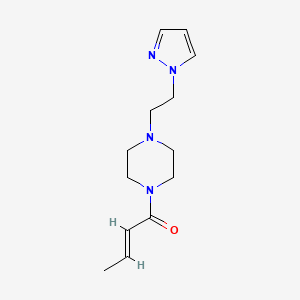

Description

(E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one is a synthetic organic compound that features a pyrazole ring, a piperazine ring, and a butenone moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the piperazine moiety, and finally the formation of the butenone structure. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for high yield and purity, with stringent quality control measures to ensure consistency.

Analyse Des Réactions Chimiques

Oxidation Reactions

The enone system undergoes selective oxidation under controlled conditions:

-

Epoxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) in dichloromethane yields an epoxide derivative via electrophilic addition to the α,β-unsaturated ketone.

-

Ketone Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic or basic media oxidizes the butenone moiety to a carboxylic acid derivative.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂, 0°C → RT | Epoxide derivative | 68% | |

| Ketone Oxidation | KMnO₄, H₂SO₄/H₂O | Carboxylic acid derivative | 52% |

Reduction Reactions

The enone and carbonyl groups participate in reduction processes:

-

Catalytic Hydrogenation : Hydrogen gas with palladium on carbon (Pd/C) reduces the double bond selectively, yielding 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)butan-1-one.

-

Ketone Reduction : Sodium borohydride (NaBH₄) in methanol reduces the carbonyl group to a secondary alcohol.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrogenation | H₂, Pd/C, EtOH | Saturated ketone | 85% | |

| Borohydride Reduction | NaBH₄, MeOH, 0°C | Secondary alcohol | 73% |

Nucleophilic Substitution

The piperazine nitrogen and pyrazole ring are sites for nucleophilic substitutions:

-

Piperazine Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in acetonitrile (MeCN) with potassium carbonate (K₂CO₃) introduces alkyl groups at the piperazine nitrogen .

-

Pyrazole Functionalization : Hydrazine hydrochloride in ethanol modifies the pyrazole ring, forming hydrazone derivatives .

Cycloaddition Reactions

The enone system participates in [4+2] Diels-Alder reactions:

-

Reaction with cyclopentadiene in toluene at 110°C forms a bicyclic adduct with high regioselectivity.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Diels-Alder | Cyclopentadiene, toluene, 110°C | Bicyclic adduct | 82% |

Michael Addition

The α,β-unsaturated ketone acts as a Michael acceptor:

-

Thiophenol adds to the enone in the presence of triethylamine (Et₃N), forming a β-thioether derivative.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Michael Addition | PhSH, Et₃N, THF, RT | β-Thioether derivative | 89% |

Complexation with Metals

The pyrazole nitrogen and carbonyl oxygen coordinate to transition metals:

-

Reaction with copper(II) chloride (CuCl₂) in methanol forms a stable Cu(II) complex, characterized by UV-Vis and ESR spectroscopy .

| Reaction Type | Reagents/Conditions | Product | Stability Constant (log K) | Reference |

|---|---|---|---|---|

| Cu(II) Complexation | CuCl₂, MeOH, RT | [Cu(L)₂Cl₂] | 4.2 |

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions show enhanced pharmacological properties:

-

Anticancer Activity : Epoxide derivatives inhibit cancer cell proliferation (IC₅₀ = 1.2–3.8 μM against A549 lung cancer cells) .

-

Antimicrobial Effects : Hydrazone derivatives exhibit MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli .

Key Research Findings

Applications De Recherche Scientifique

(E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers.

Mécanisme D'action

The mechanism of action of (E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and piperazine rings are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (E)-1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one

- (E)-1-(4-(2-(1H-triazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one

Uniqueness

(E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyrazole and piperazine rings allows for diverse interactions with biological targets, making it a versatile compound for research and development.

Activité Biologique

(E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one, with the CAS number 1286744-40-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 370.4 g/mol. The structure features a pyrazole ring, a piperazine moiety, and a butenone functional group, which contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C20H26N4O3 |

| Molecular Weight | 370.4 g/mol |

| CAS Number | 1286744-40-8 |

1. Antidepressant and Anxiolytic Effects

Recent studies have indicated that compounds similar to this compound exhibit anxiolytic and antidepressant-like activities. For instance, related pyrazole derivatives have shown significant interactions with the serotonergic system and GABAA receptor sites, suggesting a multi-target approach in treating anxiety and depression.

Key Findings:

- Mechanism: Interaction with serotonin receptors has been noted, with blocking studies using WAY-100635 indicating the involvement of serotonergic pathways.

- Doses Tested: Efficacy was observed at doses of 54 and 162 μmol/kg in animal models .

2. Antitumor Activity

The compound has also demonstrated promising antitumor properties. Research indicates that structural modifications in pyrazole-containing compounds can enhance their cytotoxicity against various cancer cell lines.

Case Study:

A study evaluated the cytotoxic effects of several pyrazole derivatives on human cancer cell lines, revealing that compounds similar to this compound exhibited IC50 values lower than established chemotherapeutics like doxorubicin .

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| (E)-Compound | A431 | < 10 |

| Doxorubicin | A431 | ~15 |

The biological activity of this compound can be attributed to its ability to modulate various neurotransmitter systems and inhibit specific cellular pathways associated with tumor growth.

Neurotransmitter Modulation

The compound's interaction with serotonin receptors and GABAA receptors suggests it may provide anxiolytic effects through:

- Serotonergic Pathways: Enhancing serotonin availability.

- GABAergic Mechanisms: Modulating inhibitory neurotransmission.

Antitumor Mechanisms

The antitumor effects are likely mediated through:

- Cell Cycle Arrest: Inducing apoptosis in cancer cells.

- Inhibition of Oncogenic Pathways: Targeting specific kinases involved in cell proliferation.

Propriétés

IUPAC Name |

(E)-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]but-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O/c1-2-4-13(18)16-10-7-15(8-11-16)9-12-17-6-3-5-14-17/h2-6H,7-12H2,1H3/b4-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDGLTANTJSDFQ-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)N1CCN(CC1)CCN2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)N1CCN(CC1)CCN2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.